1-Amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid

Catalog No.
S12350938
CAS No.
302838-25-1
M.F
C10H11NO3
M. Wt
193.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxyl...

CAS Number

302838-25-1

Product Name

1-Amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid

IUPAC Name

1-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

InChI

InChI=1S/C10H11NO3/c11-9-7-2-1-6(12)3-5(7)4-8(9)10(13)14/h1-3,8-9,12H,4,11H2,(H,13,14)

InChI Key

LELXPXFAAIPMKW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=C1C=C(C=C2)O)N)C(=O)O

1-Amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound classified as a derivative of indene. It features an amino group, a hydroxyl group, and a carboxylic acid functional group, making it a member of the amino acid family. Its molecular formula is C10H11NO3C_{10}H_{11}NO_3 with a molecular weight of approximately 193.202 g/mol. The compound is characterized by its unique structure, which includes a bicyclic indene framework with functional substituents that contribute to its chemical reactivity and biological activity .

Typical for amino acids and phenolic compounds. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The amino group can react with carboxylic acids or their derivatives to form amides.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction: The compound can undergo reduction reactions to yield various derivatives depending on the reducing agent used.

These reactions are significant in synthetic organic chemistry, allowing for the modification of the compound into more complex molecules.

1-Amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid exhibits notable biological activities. Preliminary studies suggest potential anti-inflammatory and antioxidant properties, likely due to the presence of the hydroxyl and amino groups, which can scavenge free radicals and modulate inflammatory pathways. Additionally, its structural similarity to other biologically active compounds positions it as a candidate for further pharmacological studies .

The synthesis of 1-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid can be achieved through several methods:

  • Multi-step Synthesis:
    • Starting from commercially available indene derivatives, the compound can be synthesized through a series of reactions including nitration, reduction, and hydrolysis.
  • One-Pot Synthesis:
    • A more efficient approach involves a one-pot reaction where appropriate reagents are combined under controlled conditions to yield the target compound directly from simpler precursors.
  • Catalytic Methods:
    • Utilizing catalysts to facilitate specific transformations can enhance yields and reduce reaction times in the synthesis process.

These methods highlight the versatility in synthesizing this compound while also allowing for modifications that may enhance its biological activity .

1-Amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid has several potential applications:

  • Pharmaceuticals: Its biological activities suggest possible roles in developing anti-inflammatory or antioxidant medications.
  • Chemical Research: As a building block in organic synthesis, it can be used to create more complex molecules for research purposes.
  • Agriculture: Potential applications in agrochemicals may arise from its bioactive properties.

These applications reflect the compound's significance in both medicinal chemistry and industrial contexts.

Interaction studies involving 1-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid focus on its binding affinity with various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Research may include:

  • In vitro assays: To evaluate interactions with enzymes or receptors.
  • Molecular docking studies: To predict binding sites and affinities based on structural data.

Such studies contribute to elucidating how this compound may exert its effects at the molecular level .

Several compounds share structural similarities with 1-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acidC10H10O3C_{10}H_{10}O_3Lacks amino group; potential antioxidant properties
1-Amino-2,3-dihydro-1H-indene-1-carboxylic acidC10H11NO2C_{10}H_{11}NO_2Similar structure; different functional groups
5-Chloro-2,3-dihydro-1H-indene-1-carboxylic acidC10H9ClO2C_{10}H_{9}ClO_2Contains chlorine; differing biological properties

Uniqueness

The uniqueness of 1-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid lies in its combination of an amino group and a hydroxyl group on the indene framework, which enhances its potential biological activities compared to similar compounds that may lack one or both functional groups. This combination may lead to distinct reactivity patterns and biological interactions that warrant further investigation .

XLogP3

-1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

193.07389321 g/mol

Monoisotopic Mass

193.07389321 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types